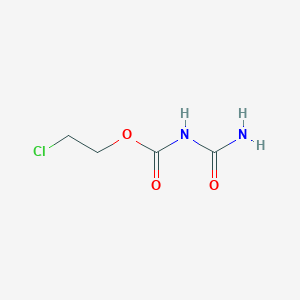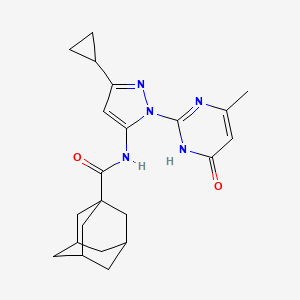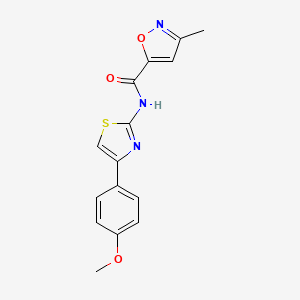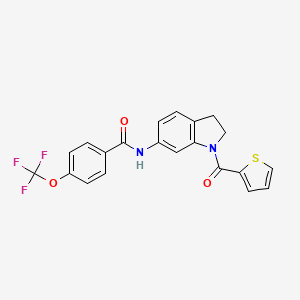![molecular formula C19H19N5O4S B2678800 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1040646-34-1](/img/structure/B2678800.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the indolin-1-yl group could potentially be introduced via a reaction with indoline . The pyrazolo[3,4-d]pyrimidin-4(5H)-one group might be formed through a cyclization reaction .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the pyrazolo[3,4-d]pyrimidin-4(5H)-one group might undergo reactions at the carbonyl group .科学的研究の応用
Synthesis and Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, belonging to the broader class of pyrazolo[3,4-d]pyrimidine derivatives, has seen interest in scientific research due to its potential biological activities. Derivatives within this class have been synthesized and evaluated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, studies have shown that similar pyrazolo[3,4-d]pyrimidine derivatives possess significant antimicrobial and antioxidant activities, highlighting the therapeutic potential of these compounds in treating infectious diseases and managing oxidative stress-related conditions (Saundane, Vijaykumar, Vaijinath, & Walmik, 2013). Additionally, novel pyrazole derivatives linked with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and shown to exhibit higher anticancer activity than the reference drug doxorubicin, as well as possessing good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticancer and Anti-inflammatory Applications
The synthesis and evaluation of pyrazolo[3,4-d]pyrimidine analogues have also been directed towards exploring their anticancer and anti-inflammatory potentials. Certain analogues within this chemical family have demonstrated promising anticancer activities across various cell line panels, including leukemia, melanoma, and breast cancer, offering insights into their potential as chemotherapeutic agents (Khalilullah, Agarwal, Ahsan, Jadav, Mohammed, Khan, Mohammed, & Khan, 2022). Furthermore, the anti-inflammatory properties of these compounds, alongside minimal ulcerogenic effects, indicate their utility in developing safer anti-inflammatory drugs (El-Tombary, 2013).
Molecular Docking and QSAR Studies
Molecular docking and quantitative structure-activity relationship (QSAR) studies have been conducted on pyrazolo[3,4-d]pyrimidine derivatives to understand their interaction with biological targets and to predict their biological activities. These computational approaches have facilitated the identification of potent antioxidants and inhibitors against specific biological markers, providing a foundation for the rational design of more effective therapeutic agents (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).
特性
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c25-17(23-7-5-13-3-1-2-4-16(13)23)10-22-12-20-18-15(19(22)26)9-21-24(18)14-6-8-29(27,28)11-14/h1-4,9,12,14H,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNULYOARXLUDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/no-structure.png)

![7-amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2678728.png)

![N-(2,4-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2678730.png)


![tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate](/img/structure/B2678734.png)

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone](/img/structure/B2678737.png)

